2-bromo-4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by its multiple bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nitration. The process begins with the bromination of the aromatic ring using bromine (Br2) and a catalyst such as FeBr3 . The final steps involve the formation of the amide and ester linkages under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4), lithium aluminum hydride (LiAlH4), and various catalysts such as FeBr3 .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-NITROBENZOATE: Shares similar structural features but lacks the additional bromine and phenoxy groups.
2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXYACETAMIDE: Similar in structure but does not contain the nitrobenzoate moiety.
Uniqueness
The uniqueness of 2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H22Br3N3O6 |
---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-[[2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H22Br3N3O6/c1-14(2)19-11-20(27)15(3)24(29)25(19)37-13-23(33)31-30-12-16-4-9-22(21(28)10-16)38-26(34)17-5-7-18(8-6-17)32(35)36/h4-12,14H,13H2,1-3H3,(H,31,33)/b30-12+ |
InChI Key |
DWYSREDXRGNYSA-PNQUVVCRSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)C)Br |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)C)Br |
Origin of Product |
United States |
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